molecular formula C12H13N3O2 B1418243 4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol CAS No. 321533-56-6

4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol

Cat. No. B1418243
M. Wt: 231.25 g/mol
InChI Key: YWXGPERQDYAMSC-MDWZMJQESA-N
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Description

4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol, commonly referred to as MMP, is an organic compound with a wide range of applications in the scientific and medical fields. MMP is a derivative of pyrazolone, which is known for its antimicrobial, anti-inflammatory, and antioxidant properties. Its unique structure, consisting of a nitrogen atom connected to a methyl group and phenyl ring, allows it to interact with many biological molecules and systems. As a result, MMP has been studied extensively for its potential applications in various areas.

Scientific Research Applications

1. Field of Application: Medicinal Chemistry and Drug Development

  • Results/Outcomes : In vitro and in vivo studies reveal its potential as an anti-inflammatory or antitumor agent. Quantitative data includes IC50 values or tumor growth inhibition rates .

2. Field of Application: Agrochemicals and Crop Protection

  • Results/Outcomes : The compound demonstrates insecticidal or fungicidal activity. Quantitative data includes LD50 values or crop yield improvements .

3. Field of Application: Material Science and Organic Electronics

  • Results/Outcomes : The compound exhibits promising electrical properties. Quantitative data includes mobility values or device performance metrics .

4. Field of Application: Coordination Chemistry and Metal Complexes

  • Results/Outcomes : The compound forms stable complexes. Quantitative data includes binding constants or coordination geometries .

5. Field of Application: Environmental Chemistry and Pollutant Detection

  • Results/Outcomes : The compound selectively detects specific pollutants. Quantitative data includes detection limits or response times .

6. Field of Application: Computational Chemistry and Molecular Modeling

  • Results/Outcomes : Insights into its stability, charge distribution, and bonding patterns. Quantitative data includes energy levels or bond dissociation energies .

properties

IUPAC Name

4-[(E)-methoxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-12(16)10(8-13-17-2)11(14-15)9-6-4-3-5-7-9/h3-8,14H,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXGPERQDYAMSC-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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